1-(2,4-difluorophenyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound has garnered significant interest in pharmaceutical chemistry due to its diverse biological activities and potential applications in drug development.
The compound can be synthesized through various methods involving the 1,3-dipolar cycloaddition reaction between azides and alkynes, often catalyzed by copper salts. Its derivatives are widely studied for their potential as pharmaceuticals, particularly in the treatment of fungal infections and cancer.
1-(2,4-difluorophenyl)-1H-1,2,3-triazole is classified as a heterocyclic compound. It falls under the category of aromatic compounds due to the presence of the triazole ring. The difluorophenyl substituent enhances its chemical properties and biological activities.
The synthesis of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Technical Details:
The molecular formula of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole is , indicating it contains:
C1=CN=CN=C1C(C2=CC(=C(C=C2)F)F)=N
XQZKXGQWJXKZQW-UHFFFAOYSA-N
1-(2,4-difluorophenyl)-1H-1,2,3-triazole can participate in various chemical reactions:
Technical Details:
The mechanism of action for compounds containing the triazole moiety often involves:
Studies have shown that triazoles exhibit broad-spectrum antifungal activity against various pathogens by targeting these critical biological pathways .
Relevant data includes:
The applications of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole are primarily found in:
Research continues into optimizing its synthesis and enhancing its efficacy against resistant strains of pathogens .
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5